BenchChemオンラインストアへようこそ!

Tetomilast

Reactive Oxygen Species Cytoprotection Inflammation

Choose Tetomilast (OPC-6535) for its non-interchangeable dual mechanism: PDE4 inhibition plus PDE4-independent cytoprotection against ROS-induced injury—a property absent in roflumilast and cilomilast. With near-100% oral bioavailability and a ~24-hour half-life, it enables stress-reducing once-daily dosing in long-term in vivo colitis and COPD models. Demonstrates efficacy in treatment models where 5-ASA fails and provides superior inhibition of CD4 T-cell proliferation, making it essential for ROS-driven pathology research.

Molecular Formula C19H18N2O4S
Molecular Weight 370.4 g/mol
CAS No. 145739-56-6
Cat. No. B1681279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetomilast
CAS145739-56-6
Synonyms6-(2-(3,4-diethoxyphenyl)thiazol-4-yl)-pyridine-2-carboxylic acid
OPC 6535
OPC-6535
OPC6535
tetomilast
Molecular FormulaC19H18N2O4S
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)O)OCC
InChIInChI=1S/C19H18N2O4S/c1-3-24-16-9-8-12(10-17(16)25-4-2)18-21-15(11-26-18)13-6-5-7-14(20-13)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23)
InChIKeyXDBHURGONHZNJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tetomilast (CAS 145739-56-6) Procurement Guide: PDE4 Inhibitor for IBD and COPD Research


Tetomilast (OPC-6535) is a second-generation thiazole-derived phosphodiesterase-4 (PDE4) inhibitor with an IC50 of 380 nM for PDE4 inhibition . It is primarily investigated for inflammatory bowel disease (IBD) and chronic obstructive pulmonary disease (COPD), having completed Phase II/III clinical trials for ulcerative colitis and Phase II for Crohn's disease [1][2]. The compound distinguishes itself from earlier PDE4 inhibitors through a unique dual mechanism involving both PDE4 inhibition and PDE4-independent cytoprotective effects against reactive oxygen species (ROS) [3]. Tetomilast exhibits favorable oral pharmacokinetics with nearly 100% bioavailability and a ~24-hour half-life, supporting once-daily dosing [4].

Why Tetomilast Cannot Be Substituted with Other PDE4 Inhibitors in Preclinical IBD and COPD Research


PDE4 inhibitors are not functionally interchangeable despite shared target engagement. Tetomilast possesses a unique pharmacological fingerprint characterized by (1) markedly weaker PDE4 inhibitory potency (IC50 380 nM) compared to roflumilast (>100× more potent) and cilomilast, (2) PDE4-independent cytoprotection against ROS-induced injury that cilomilast and roflumilast lack [1], (3) reduced selectivity for the high-affinity rolipram-binding conformer (HARB) of PDE4, predicting a distinct side-effect profile from rolipram [2], and (4) superior oral bioavailability (nearly 100%) and extended half-life (~24 hours) relative to both roflumilast and cilomilast . These molecular and pharmacokinetic divergences preclude simple replacement of tetomilast with other PDE4 inhibitors in studies requiring its specific anti-inflammatory and cytoprotective profile.

Quantitative Differentiation Evidence for Tetomilast vs. Roflumilast, Cilomilast, and 5-ASA


PDE4-Independent Cytoprotection Against ROS: Tetomilast vs. Cilomilast and Roflumilast

Tetomilast provides significant protection against H₂O₂-induced cell injury through a mechanism independent of PDE4 inhibition, a property not shared by cilomilast or roflumilast. In H9c2 cells exposed to 50-200 μM H₂O₂, tetomilast (10 μM) reduced cell injury by ~80%, while cilomilast (10 μM) and roflumilast (0.1-3 μM) provided no protection [1]. The protection was concentration-dependent, significant at 3 μM, and required 2-4 hours of pretreatment, implicating gene upregulation rather than direct PDE4 blockade [1].

Reactive Oxygen Species Cytoprotection Inflammation

Superior Pharmacokinetic Profile: Tetomilast vs. Roflumilast and Cilomilast

Tetomilast exhibits favorable oral pharmacokinetics with an extended half-life and high bioavailability. It demonstrates a half-life of approximately 24 hours and nearly 100% oral bioavailability, which are superior to those of roflumilast and cilomilast . These properties support once-daily oral administration, a practical advantage in both preclinical and clinical settings.

Oral Bioavailability Half-life Once-Daily Dosing

Enhanced T Cell Inhibition Relative to PDE4 Potency: Tetomilast vs. Cilomilast, Rolipram, and Roflumilast

Despite weaker PDE4 inhibitory potency (IC50 380 nM, similar to rolipram and cilomilast, but ≥100× less potent than roflumilast), tetomilast produces significantly greater inhibition of CD4 T cell proliferation and IFN-γ release [1]. At 10 μM, tetomilast inhibited T cell proliferation more than equivalent PDE4-inhibitory concentrations of cilomilast (10 μM), rolipram (10 μM), and roflumilast (0.1 μM) [1]. Tetomilast also demonstrated greater inhibition of IFN-γ release compared to these comparators [1].

T Cell Proliferation Interferon-γ Immunomodulation

In Vivo Efficacy in Colitis Models: Tetomilast vs. 5-ASA

In a rat TNBS-induced colitis model, tetomilast demonstrated superior efficacy compared to the standard-of-care agent 5-aminosalicylic acid (5-ASA) in both prevention and treatment protocols. Tetomilast at 0.3 and 1 mg/kg/day significantly reduced ulceration area (p < 0.01) in prevention studies, and all doses (0.1-1 mg/kg/day) significantly reduced ulceration area (p < 0.01) in treatment studies [1]. In contrast, 5-ASA (as SASP) at 100 mg/kg/day twice daily showed significant reduction only in the prevention model (p < 0.05) and was ineffective in the treatment model [1].

Colitis In Vivo Efficacy 5-ASA

Favorable Safety Profile with Reduced HARB Conformer Selectivity vs. Rolipram

Tetomilast exhibits reduced selectivity for the high-affinity rolipram-binding (HARB) conformer of PDE4 compared to rolipram [1]. Binding to the HARB site has been associated with central nervous system and gastrointestinal adverse effects, including nausea and emesis [1]. Tetomilast is classified as a second-generation PDE4 inhibitor with a reported improved therapeutic window and better safety profile compared to earlier agents [2].

Therapeutic Window HARB Conformer Tolerability

Phase II Clinical Efficacy Signal in Ulcerative Colitis vs. Placebo and Apremilast

In a Phase II randomized, placebo-controlled trial in 186 patients with active ulcerative colitis, tetomilast 25 mg once daily produced a mean reduction in Disease Activity Index (DAI) of 2.8 ± 0.4 points at 8 weeks versus 1.7 ± 0.36 for placebo (p = 0.041) [1]. The 50 mg dose showed a similar reduction (2.8 ± 0.46, p = 0.056). Remission rates (DAI 0-1) were 16% (25 mg) and 21% (50 mg) versus 7% for placebo [1]. While apremilast 30 mg achieved 31.6% clinical remission at 12 weeks in a separate Phase II UC trial [2], tetomilast's numerical improvements in DAI reduction and remission provide evidence of biological activity supporting its continued investigation.

Ulcerative Colitis Clinical Trial Disease Activity Index

Recommended Tetomilast Application Scenarios Based on Differentiation Evidence


Preclinical IBD Models Requiring PDE4-Independent ROS Cytoprotection

Tetomilast is the PDE4 inhibitor of choice for studies investigating oxidative stress-mediated tissue injury in colitis or other inflammatory conditions. Its unique ability to protect against H₂O₂-induced cell death (80% reduction at 10 μM), a property absent in cilomilast and roflumilast, makes it essential for research focusing on ROS-driven pathology [1]. This differentiation is particularly relevant in models of IBD where oxidative stress is a key pathogenic mechanism [1].

Chronic Oral Dosing Studies Requiring Once-Daily Administration

For long-term in vivo studies requiring convenient once-daily oral dosing, tetomilast offers a practical advantage. Its ~24-hour half-life and near-complete oral bioavailability support sustained plasma concentrations with once-daily administration, in contrast to other PDE4 inhibitors with shorter half-lives or lower bioavailability that may require more frequent dosing . This reduces handling stress in animal models and simplifies experimental logistics.

Therapeutic Intervention Studies in Established Colitis Models

Tetomilast demonstrates efficacy in treatment models of established colitis where 5-ASA fails. In rat TNBS-induced colitis, tetomilast (0.1-1 mg/kg/day) significantly reduced ulceration area when administered after disease induction (p < 0.01), whereas 5-ASA (SASP 100 mg/kg/day BID) showed no effect in the same treatment protocol [2]. This makes tetomilast a valuable tool for studies evaluating therapeutic interventions in ongoing inflammatory disease, particularly in models refractory to 5-ASA.

T Cell-Mediated Inflammation and Cytokine Release Studies

For research focusing on T cell-driven inflammatory responses, tetomilast provides greater functional inhibition than would be predicted from PDE4 inhibition alone. At 10 μM, tetomilast inhibits CD4 T cell proliferation and IFN-γ release to a significantly greater extent than equivalent PDE4-inhibitory concentrations of cilomilast, rolipram, and roflumilast [3]. This enhanced T cell modulation is particularly relevant for IBD studies where CD4 T cells play a central pathogenic role [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetomilast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.